molecular formula C6H9N3 B1314217 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine CAS No. 91476-80-1

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine

Cat. No. B1314217
CAS RN: 91476-80-1
M. Wt: 123.16 g/mol
InChI Key: SWBUHQQTIPEPMK-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine is a heterocyclic compound with the empirical formula C6H9N3 . It is a solid substance and is known to be used as an inhibitor in certain biological processes .


Synthesis Analysis

The synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine involves several steps. One approach involves the condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes in ethanol at reflux . Another method involves the use of nitrogen protection in a stainless steel autoclave .


Molecular Structure Analysis

The molecular structure of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine consists of a bicyclic skeleton with a redox-reactive thiol/disulfane substructure, an N-terminal basic amino group, and a cyclohexylalanine moiety .


Chemical Reactions Analysis

While specific chemical reactions involving 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine are not detailed in the search results, it’s worth noting that hydrazone derivatives like this compound are known for their wide variety of biological activities .


Physical And Chemical Properties Analysis

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine is a solid substance . Its molecular weight is 123.16 . The SMILES string representation of its structure is C1Cn2ccnc2CN1 .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound 7-benyzl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine was synthesized from 4-imidazole carboxyaldehyde and 2-benzyl aminoethanol through reductive amination, chlorization, and cyclization, providing insights into solvent and base effects on cyclization reactions (Teng Da-wei, 2012).

Industrial Process Development

  • A scale-up process for synthesizing 3-Aminoimidazo[1,2-a]pyrazine, a scaffold found in many drugs, was achieved via Groebke–Blackburn–Bienaymé cyclisation, highlighting its scope and limitations (Baenziger, Durantie, & Mathes, 2017).

Pharmacological Aspects

  • The derivative BIM-46174 has been studied as a Gαq inhibitor. Research into the structural reductions of this compound led to insights into the pharmacophore of BIM-type Gαq inhibitors (Küppers et al., 2019).

Materials Science

  • Studies involving tetrafluoroterephthalic acid and N-containing heterocycles, including 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine, explored hydrogen bond formation and the development of supramolecular structures (Wang et al., 2014).

Chemiluminescent Properties

  • Research into the chemiluminescent properties of 3,7-dihydroimidazo[1,2a]pyrazine-3-ones, related to the 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine structure, provided insights into potential applications in bioconjugation and pseudo-flash chemiluminescence (Adamczyk et al., 2003).

Synthesis and Reactions

  • The preparation of derivatives like 5H,10H-diimidazo[1,2-a:1′,2′-d]pyrazine-5,10-dione and reactions with various anilines have been explored, contributing to the understanding of imidazole-2-carboxamides chemistry (Dirlam, James, & Shoop, 1980).

Uterine-Relaxing and Antibronchospastic Properties

  • Imidazo[1,2-alpha]pyrazine derivatives demonstrated uterine-relaxing and antibronchospastic activities in vitro and in vivo, suggesting potential therapeutic applications (Sablayrolles et al., 1984).

Gαq-Protein Ligands

  • Tetrahydroimidazo[1,2‐a]pyrazine derivatives like BIM‐46174 were evaluated as Gαq-protein ligands. The study identified structural requirements for biological activity, contributing to the understanding of cell-permeable compounds targeting Gαq proteins (Küppers et al., 2020).

Sleep-Promoting Activity

  • Novel 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives were developed as dual orexin receptor antagonists, showing potential in sleep-promoting activities in a rat electroencephalographic (EEG) model (Sifferlen et al., 2013).

Safety And Hazards

This compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation and avoiding breathing mist, gas, or vapors .

properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-3-9-4-2-8-6(9)5-7-1/h2,4,7H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBUHQQTIPEPMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CN=C2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10531779
Record name 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10531779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine

CAS RN

91476-80-1
Record name 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10531779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A mixture of 2-chloro-4-(3-chloro-4-methoxybenzylamino)-5-ethoxycarbonylpyrimidine (285 mg) obtained in the above (3), 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (197 mg), triethylamine (0.22 ml) and chloroform (3 ml) is stirred at room temperature for 2.5 hours, and stirred at 60° C. for 2.5 hours. The reaction mixture is diluted with ethyl acetate, and washed with water. The aqueous layer is extracted with ethyl acetate, and the organic layer is washed with water and a saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by silica gel column chromatography (silica gel: 10 g, solvent; chloroform:methanol=50:1), and concentrated under reduced pressure. The resultant is triturated with isopropyl ether to give 2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-7-yl)-4-(3-chloro-4-methoxybenzylamino)-5-ethoxycarbonylpyrimidine (290 mg) as colorless crystalline powder, m.p. 179-182° C., MS (m/z): 443 (MH+).
Quantity
0.22 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
2-chloro-4-(3-chloro-4-methoxybenzylamino)-5-ethoxycarbonylpyrimidine
Quantity
285 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Imidazo[1,2-a]pyrazine (250 mg, 2.1 mmol) and palladium on carbon (10%) (55.8 mg, 0.53 mmol) were placed in a pressure resistant bottle and suspended under nitrogen in 0.5M HCl/EtOH. The mixture was stirred under at 45 psi H2 for 16 hrs. LC/MS showed completion. The next day, the reaction mixture was passed through celite cake. The filtrate was concentrated under reduced pressure to afford a tan solid. This was used directly without further purification. MS: [N+H]=124.2; Calc'd for C6H9N3: 123.2.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
55.8 mg
Type
catalyst
Reaction Step Two
Name
HCl EtOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine
Reactant of Route 2
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine
Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine
Reactant of Route 6
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine

Citations

For This Compound
42
Citations
J Küppers, T Benkel, S Annala, K Kimura… - … A European Journal, 2020 - Wiley Online Library
The 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazine derivative BIM‐46174 and its dimeric form BIM‐46187 (1) are heterocyclized dipeptides that belong to the very few cell‐permeable …
G Prashanthi, YP Kumar, DS Latha… - Asian Journal of …, 2016 - indianjournals.com
Novel Tetra hydro imidazo[1, 2-a] pyrazine derivatives have been synthesized by Treatment of pyrazine-2carboxylic acid with thionyl chloride in methanol yielded methyl pyrazine-2-…
Number of citations: 2 www.indianjournals.com
JJ Deng, L Liu, Y Ge, Z Song, J Huang, G Fan… - European Journal of …, 2022 - Elsevier
Uveal melanoma (UM) is an aggressive malignancy with high mortality in adults and lacks effective systemic therapies. Activating gene mutations related to the Gαq/11 signaling …
Number of citations: 1 www.sciencedirect.com
RGL Neto, MSA Neta, CAT Valeriano… - Future …, 2023 - Future Medicine
Aim: To evaluate antifungal potential of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hybrids based on thiosemicarbazones and thiazolidinediones against pathogenic Sporothrix species. …
Number of citations: 3 www.futuremedicine.com
C Blackburn, C Barrett, M Brunson, J Chin… - Bioorganic & medicinal …, 2014 - Elsevier
Acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide are potent sub-type selective HDAC6 inhibitors. Constrained heterocyclic analogs based on 1,2,3,4-tetrahydropyrrolo[1,2-a]…
Number of citations: 51 www.sciencedirect.com
AV Borisov, AA Tolmachev, OA Zavada… - Chemistry of …, 2013 - Springer
Synthetic approaches to the construction of bicyclic systems containing the imidazole nucleus have been considered. Methods for obtaining derivatives of imidazo[1,2-a]pyrazine and …
Number of citations: 9 link.springer.com
J Küppers, T Benkel, S Annala, G Schnakenburg… - …, 2019 - pubs.rsc.org
The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivative BIM-46174 has received attention as Gαq inhibitor. We conducted structural reductions to monocyclic and bicyclic substructures …
Number of citations: 4 pubs.rsc.org
B Liu, F Li, T Zhou, XQ Tang… - Journal of heterocyclic …, 2018 - Wiley Online Library
Tuberculosis (TB), which affects primarily the lungs (pulmonary TB) apart from other vital organs, is a life‐threatening chronic deadliest infectious disease caused by members of …
Number of citations: 32 onlinelibrary.wiley.com
SB Ferreira, CR Kaiser - Expert opinion on therapeutic patents, 2012 - Taylor & Francis
Introduction: Pyrazines derivatives are well-known and important two-nitrogen-containing six-membered ring aromatic heterocyclic compounds and can carry substituents at one or …
Number of citations: 72 www.tandfonline.com
AM Venkatesan, A Agarwal, T Abe… - Journal of medicinal …, 2006 - ACS Publications
The design and synthesis of a series of 6-methylidene penems containing [6,5]-fused bicycles (thiophene, imidazole, or pyrazle-fused system) as novel class A, B, and C β-lactamase …
Number of citations: 59 pubs.acs.org

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